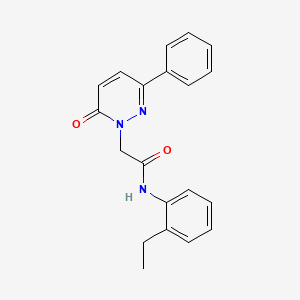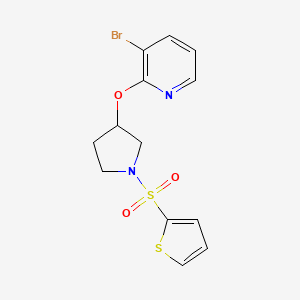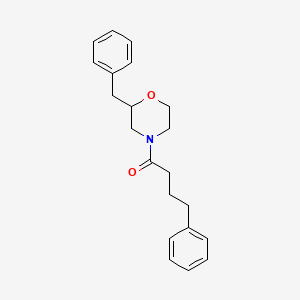![molecular formula C16H16N2O5S B2835493 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2097857-79-7](/img/structure/B2835493.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrolidinone ring, a furan ring, a thiophene ring, and an acetamide group. These groups are common in many biologically active compounds and materials .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrolidinone ring can participate in a variety of reactions including ring-opening reactions .Aplicaciones Científicas De Investigación
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research on heteroaromatic compounds, like furan-2-yl and thiophen-3-yl, has led to developments in decarboxylative Claisen rearrangement reactions. These reactions have been used to synthesize 2,3-disubstituted heteroaromatic products, which could suggest a role for our compound in synthetic pathways involving rearrangement reactions to create complex molecular architectures (Craig, King, Kley, & Mountford, 2005).
Reactions with 2,3-Diaminopyridine
Compounds containing furan-2-yl groups have been shown to react with 2,3-diaminopyridine to form pyrrol-2-ylidene-acetates, highlighting potential applications in the synthesis of nitrogen-containing heterocycles. This could imply that our compound may be used in the synthesis of pyrrole derivatives, which are important in pharmaceutical chemistry (Sacmacl, Bolukbasl, & Şahin, 2012).
Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides
The compound's structural motifs are similar to those in research on the synthesis of acetamide derivatives, indicating its potential application in the development of environmentally friendly, high-yield synthesis methods for complex organic molecules. Such processes are key in pharmaceutical and material sciences (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Structure-Activity Relationship Studies
Compounds featuring furan and thiophene rings have been explored in structure-activity relationship studies, particularly in the development of histamine H2 receptor antagonists. This indicates potential applications in designing new therapeutic agents by modifying the compound's structure to enhance receptor affinity and selectivity (Lumma, Baldwin, Bicking, Bolhofer, Hoffman, Phillips, Robb, Torchiana, Schlegel, & Smith, 1984).
Cytotoxicity Evaluation of γ-Lactams
Research into β-aryl-α-dimethoxyphosphoryl-γ-lactams, structurally similar to the subject compound, has shown cytotoxic activity against various cancer cell lines. This suggests a possible application in the development of anticancer agents, where modifying the core structure could lead to the discovery of novel chemotherapeutic compounds (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-13(8-18-14(20)3-4-15(18)21)17-10-16(22,11-5-7-24-9-11)12-2-1-6-23-12/h1-2,5-7,9,22H,3-4,8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOOHTIXAIGJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2835410.png)


![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)
![Methyl 7-{[4-(trifluoromethyl)phenyl]methanesulfonamido}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2835417.png)
![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)



![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)
![N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2835430.png)
